2,5-Dimethylpyrazolidin-3-one

Descripción general

Descripción

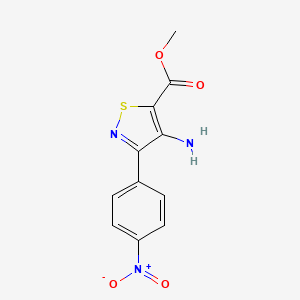

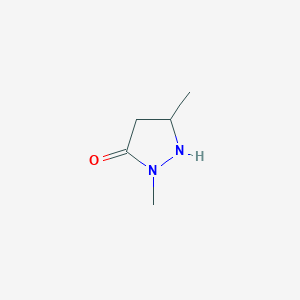

2,5-Dimethylpyrazolidin-3-one is a chemical compound with the molecular formula C5H10N2O . It is used in various laboratory chemicals and in the manufacture of chemical compounds .

Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dimethylpyrazolidin-3-one were not found, a study mentioned the electrochemical oxidation of 1-phenylpyrazolidin-3-ones . More research would be needed to provide a comprehensive analysis of the chemical reactions of 2,5-Dimethylpyrazolidin-3-one.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylpyrazolidin-3-one were not found in the search results. Typically, these properties could include characteristics such as density, melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

- Application : This research involves the use of Eosin Y to catalyze the visible-light-mediated aerobic transformation of pyrazolidine-3-one derivatives .

- Method : The method involves cyclic voltammetry, absorption spectroscopy, and mass spectrometry. Cyclic voltammograms were recorded on ElectraSyn 2.0 on a glassy carbon working electrode with a Pt plated counter electrode and Ag wire quasi-reference electrode .

- Results : The research confirmed the presence of endo and exo oxidation products of 1q on a mass spectrometer .

- Application : This research focuses on the synthesis and transformations of 5-substituted 4-benzyloxycarbonylamino-3-pyrazolidinones, pyrazolo[1,2-a]pyrazole-based peptide analogues, and tetrahydropyrazolo-[1,5-c]pyrimidine-2,7-diones .

- Method : The method involves the treatment of α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate .

- Results : The research resulted in the preparation of polyfunctionalized 3-pyrazolidinones as ‘aza-deoxa’ analogues of cycloserine, peptide mimetics based on 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-7-carboxylic acid, and 1,6-disubstituted tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones .

Eosin Y-catalyzed visible-light-mediated aerobic transformation of pyrazolidine-3-one derivatives

Synthesis of polysubstituted 3-pyrazolidinones

Propiedades

IUPAC Name |

2,5-dimethylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-3-5(8)7(2)6-4/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYIOKFAHJURRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546352 | |

| Record name | 2,5-Dimethylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpyrazolidin-3-one | |

CAS RN |

54945-11-8 | |

| Record name | 2,5-Dimethylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)

![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)